molecular formula C14H9NO4 B15065828 N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide CAS No. 61631-81-0

N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide

Cat. No.: B15065828
CAS No.: 61631-81-0
M. Wt: 255.22 g/mol
InChI Key: CZCBNONGKSMPBN-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide is a chemical compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structure, which is found in many natural and synthetic products. Dihydronaphthofurans are known for their biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide can be achieved through several synthetic routes. Common methods include:

    Annulation of Naphthols: This involves the reaction of naphthols with various reagents to form the dihydronaphthofuran structure.

    Cycloaddition Reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to construct the furan ring.

    Intramolecular Transannulation: This method involves the rearrangement of molecular structures to form the desired compound.

    Friedel-Crafts Reactions: These are used to introduce acyl groups into the aromatic ring.

    Wittig and Claisen Rearrangements: These reactions are employed to form carbon-carbon bonds and rearrange molecular structures.

Chemical Reactions Analysis

N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

    Cycloaddition: This includes reactions like the Diels–Alder reaction, which forms ring structures.

Scientific Research Applications

N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide can be compared with other dihydronaphthofurans, such as:

This compound stands out due to its unique combination of biological activities and synthetic versatility, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61631-81-0

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

N-(1,3-dioxobenzo[f][2]benzofuran-5-yl)acetamide

InChI

InChI=1S/C14H9NO4/c1-7(16)15-12-4-2-3-8-5-10-11(6-9(8)12)14(18)19-13(10)17/h2-6H,1H3,(H,15,16)

InChI Key

CZCBNONGKSMPBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=CC3=C(C=C21)C(=O)OC3=O

Origin of Product

United States

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